2-[4-(Trifluoromethyl)phenyl]ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanol has been explored through various methods, including biocatalytic processes. For instance, an efficient bioprocess utilizing recombinant Escherichia coli cells exhibited excellent enantioselectivity for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to 2-[4-(Trifluoromethyl)phenyl]ethanol. This process, enhanced by a polar organic solvent-aqueous medium, resulted in a 99.1% yield with >99.9% enantiomeric excess, showcasing a significant improvement over traditional methods (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-[4-(Trifluoromethyl)phenyl]ethanol has been determined through X-ray crystallography and computational methods. These studies reveal detailed insights into its geometric configuration, highlighting the influence of the trifluoromethyl group on its molecular architecture. The crystal structure analysis of related compounds provides a foundation for understanding the structural properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, including its molecular packing and hydrogen bonding patterns (Modec & Stephan, 2011).
Chemical Reactions and Properties
2-[4-(Trifluoromethyl)phenyl]ethanol participates in a variety of chemical reactions, including those involving coordination chemistry, esterification, and reduction processes. Its reactivity is significantly influenced by the trifluoromethyl group, which enhances its utility in organic synthesis. Studies on its interaction with other compounds, such as alcohols and carbonyl compounds, further elucidate its chemical behavior and potential applications (Tikhonova et al., 2009).
Physical Properties Analysis
The physical properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, including solubility, melting point, and crystalline structure, are critical for its application in various chemical processes. Its solubility in organic solvents and water directly affects its reactivity and the efficiency of synthesis procedures. Research on related compounds provides insight into the physical characteristics of 2-[4-(Trifluoromethyl)phenyl]ethanol, guiding its use in chemical synthesis and pharmaceutical development (Biswas et al., 2023).
Chemical Properties Analysis
The chemical properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, such as reactivity, stability, and interaction with other chemical entities, are fundamental to its function as a pharmaceutical intermediate. Its chemical stability and reactivity towards various reagents and conditions have been extensively studied, providing valuable information for its application in the synthesis of complex molecules. Investigations into its enantioselective synthesis and reaction mechanisms offer insights into its chemical properties and potential industrial applications (Tang et al., 2018).
Scientific Research Applications
Pharmaceutical Applications
A study by Wang Lian (2013) in "Chemical Industry and Engineering Progress" describes the successful preparation of (R)-3,5-bis(trifluoromethyl)phenyl ethanol using Rhizopus arrhizus lipase, which has potential applications in pharmaceuticals (Wang Lian, 2013).
Biosynthesis and Biocatalysis
Jun Li et al. (2013) in "Applied Microbiology and Biotechnology" demonstrated that Trichoderma asperellum ZJPH0810 can be used as an effective biocatalyst for producing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (Jun Li et al., 2013).
Antibacterial and Antifungal Activities
Research in "Research on Chemical Intermediates" by B. Sakram et al. (2019) highlighted the synthesis of new derivatives of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one, showing promising antibacterial and antifungal activities (B. Sakram et al., 2019).
Green Synthesis Methods
A study by Ying Chen et al. (2019) in "Catalysts" developed a highly enantioselective bioprocess using recombinant Escherichia coli cells for the production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is a green and sustainable method (Ying Chen et al., 2019).
Controlled Release of Bioactives
I. Zarandona et al. (2020) in "Food Hydrocolloids" developed chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives like 2-phenyl ethanol (I. Zarandona et al., 2020).
Cancer Cell Line Screening
A. Patravale et al. (2014) in "Industrial & Engineering Chemistry Research" synthesized 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, exhibiting significant anticancer activity against human breast cancer cell lines (A. Patravale et al., 2014).
Safety And Hazards
Future Directions
The future directions of 2-[4-(Trifluoromethyl)phenyl]ethanol research are promising. For example, a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . This process is scalable and has potential in application .
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]ethanol | |
CAS RN |
2968-93-6 | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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